

chemical reactivity profile of 2-Bromobutanenitrile

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Compound of Interest

Compound Name: 2-Bromobutanenitrile

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An In-depth Technical Guide on the Chemical Reactivity Profile of **2-Bromobutanenitrile**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of **2-Bromobutanenitrile** (CAS No: 41929-78-6). As a bifunctional molecule, it serves as a versatile intermediate in organic synthesis. This document outlines its core reactivity, potential hazards, and representative experimental procedures.

Physicochemical Properties

2-Bromobutanenitrile is a halogenated nitrile with the molecular formula C_4H_6BrN .^{[1][2][3]}

Below is a summary of its key physical and chemical properties. Note that some reported values, such as boiling and flash points, vary across different sources, which may be attributable to different measurement conditions.

Property	Value	Source(s)
CAS Number	41929-78-6	[1][3]
Molecular Formula	C ₄ H ₆ BrN	[1][2][3]
Molecular Weight	148.00 g/mol	[1][3]
IUPAC Name	2-bromobutanenitrile	[1]
Synonyms	2-bromobutyronitrile, bromobutyronitrile	[1][3]
Canonical SMILES	CCC(C#N)Br	[1]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	149.2 °C at 760 mmHg	[3]
Density	1.458 g/cm ³	[3]
Flash Point	44.0 °C	[3]
Refractive Index	1.467	[3]
Solubility	Insoluble in water; Soluble in alcohol and ether.[4]	

Core Chemical Reactivity

The reactivity of **2-Bromobutanenitrile** is governed by two primary features: the electrophilic carbon atom bonded to the bromine and the acidic proton on the same carbon (the α -carbon). This structure allows for two major competing reaction pathways: nucleophilic substitution and base-induced elimination.

Nucleophilic Substitution (S_N2 Pathway)

The carbon atom attached to the bromine is electron-deficient and highly susceptible to attack by nucleophiles. Given that it is a secondary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (S_N2) reactions.[5][6] In this one-step mechanism, the incoming nucleophile attacks the carbon atom from the side opposite to the bromine leaving group, resulting in an inversion of stereochemistry if the carbon is chiral.[7]

Common nucleophiles that react with **2-Bromobutanenitrile** include:

- Hydroxide (-OH) to form α -hydroxy nitriles.
- Cyanide (-CN) to form dinitriles.
- Azide (-N_3) to form α -azido nitriles, which can be subsequently reduced to amines.[8]
- Amines (R-NH_2) and ammonia (NH_3) to form α -amino nitriles.[8]

Elimination (E2 Pathway)

In the presence of a strong, sterically hindered base, a bimolecular elimination (E2) reaction is favored.[9][10] The base abstracts the acidic proton on the carbon bearing the bromine. The electron-withdrawing nature of the adjacent nitrile group increases the acidity of this proton, facilitating its removal. This is followed by the simultaneous formation of a carbon-carbon double bond and the departure of the bromide ion.[11]

This reaction typically yields a mixture of cis- and trans-2-butenenitrile.[11][12] The use of strong bases like potassium tert-butoxide or sodium ethoxide, particularly at elevated temperatures, promotes the elimination pathway over substitution.[9][10]

Figure 1. Core reactivity pathways of **2-Bromobutanenitrile**.

Hazardous Reactivity and Incompatibilities

2-Bromobutanenitrile is a reactive compound that requires careful handling. It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[1]

Incompatible Materials	Potential Hazard	Source(s)
Strong Oxidizing Agents	Violent reactions.	[13]
Strong Acids & Strong Bases	Exothermic reactions, potential for violent reaction.	[13][14]
Strong Reducing Agents	Incompatible.	[14]

Conditions to Avoid:

- Heat, sparks, open flames, and other sources of ignition.
- Formation of explosive mixtures with air is possible.

Hazardous Decomposition Products:

- Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide, carbon oxides (CO, CO₂), and nitrogen oxides (NO_x).^[15]

Experimental Protocols

Detailed experimental data for the reactivity of **2-Bromobutanenitrile** is not widely published. The following section provides a representative, generalized protocol for conducting a nucleophilic substitution reaction, a common application for this compound.

Representative Protocol: Synthesis of 2-Azidobutanenitrile via S_N2 Reaction

Objective: To provide a procedural workflow for the substitution of the bromide in **2-Bromobutanenitrile** with an azide group. This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and reaction scale.

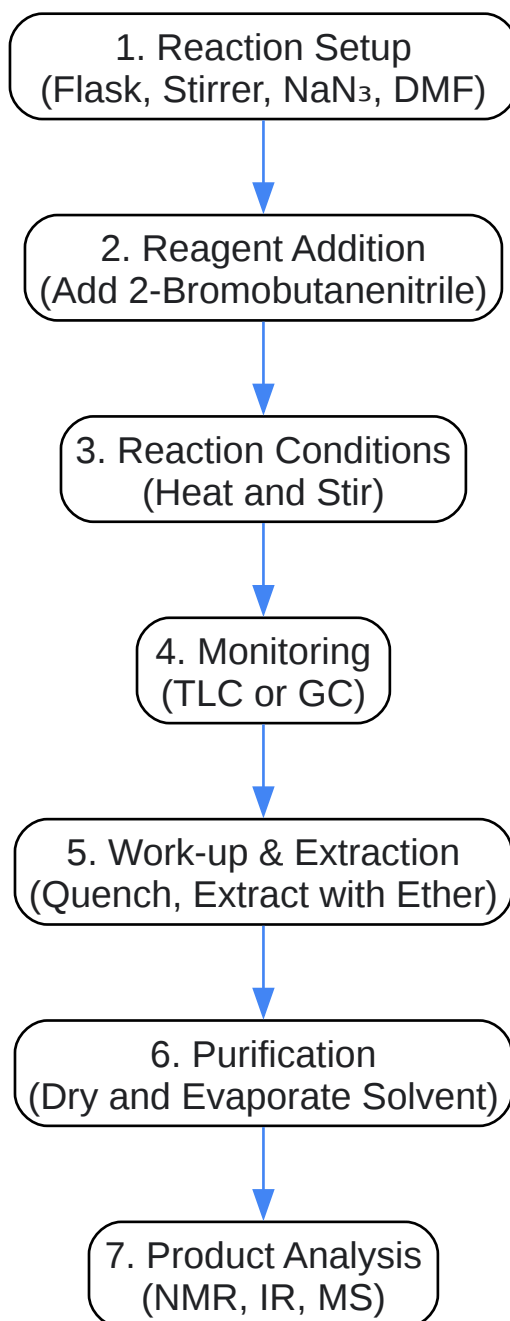
Materials:

- **2-Bromobutanenitrile** (1.0 eq)
- Sodium azide (NaN₃) (1.2 eq)
- Anhydrous Dimethylformamide (DMF) as solvent
- Round-bottom flask with magnetic stirrer
- Condenser and heating mantle
- Separatory funnel
- Drying agent (e.g., anhydrous MgSO₄)

- Rotary evaporator

Procedure:

- Reaction Setup: Under a chemical fume hood, a dry round-bottom flask is charged with sodium azide and anhydrous DMF. The mixture is stirred to ensure dispersion.
- Reagent Addition: **2-Bromobutanenitrile** is added to the flask, and the mixture is heated (e.g., to 50-60 °C) with continuous stirring.
- Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined.
- Purification: The combined organic phase is washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Analysis: The final product, 2-azidobutanenitrile, is analyzed for purity and identity using techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.



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